molecular formula C16H14F2N2O B5305948 N-(2,4-difluorophenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea

N-(2,4-difluorophenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea

Cat. No.: B5305948
M. Wt: 288.29 g/mol
InChI Key: XVAUNXMIXGXLPA-UHFFFAOYSA-N
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Description

“N-(2,4-difluorophenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-difluorophenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea” typically involves the reaction of 2,4-difluoroaniline with 2,3-dihydro-1H-indene-5-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“N-(2,4-difluorophenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

“N-(2,4-difluorophenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea” has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,4-difluorophenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-(2,3-dihydro-1H-inden-5-yl)carbamate
  • N-(2,4-difluorophenyl)-N’-(2,3-dihydro-1H-inden-5-yl)thiourea

Uniqueness

“N-(2,4-difluorophenyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea” is unique due to the presence of both fluorine atoms and the indene moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-12-5-7-15(14(18)9-12)20-16(21)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAUNXMIXGXLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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